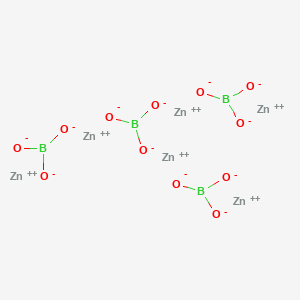

Zinc tetraborate

描述

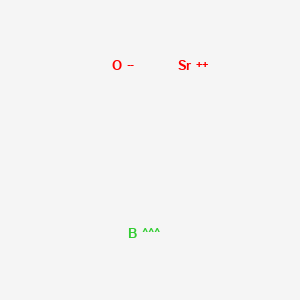

Zinc borate is a low toxicity, white crystalline, inorganic compound with the chemical formula 2ZnO·3B2O3·3.5H2O . It is widely used across several industries due to its flame retardant and smoke suppressing properties .

Synthesis Analysis

Zinc borate is synthesized through the reaction of zinc oxide (ZnO) with boric acid (H3BO3). This reaction occurs in a controlled aqueous environment, and is subjected to specific conditions such as heat and pressure . A simple and effective approach for the synthesis of zinc borate powders with desired properties has been developed . The process involves the thermal treatment of a concentrated water–carbohydrate solution of a zinc salt until finely dispersed ZnO is formed, followed by its hydrothermal treatment at 90–300 °C .Molecular Structure Analysis

The short-range order of binary zinc borate glasses, xZnO–(1−x)B2O3, has been quantitatively described as a function of ZnO content over the entire glass forming range . Multiple spectroscopic techniques reveal detailed structural information regarding borate speciation and network connectivity .Chemical Reactions Analysis

Zinc borate hydrate (Zn3B6O12·3.5H2O) was synthesized from zinc sulfate heptahydrate (ZnSO4·7H2O), anhydrous zinc chloride (ZnCl2), and boric acid (H3BO3) . The product was characterized by X-ray diffraction, Fourier-transform infrared and Raman spectroscopy, and thermal gravimetry and differential thermal gravimetry .Physical And Chemical Properties Analysis

Zinc borate exhibits several properties that make it advantageous in multiple applications. Some of the prominent features of this compound include its resistance to water and oil, its inability to dissolve in most solvents, its stable nature in acidic and alkaline environments, and its capability to maintain integrity at high temperatures .作用机制

安全和危害

未来方向

The introduction of zinc cations into borates can enrich the structural diversity and be beneficial to obtain new zincoborates with special structural features . A new approach for the synthesis of zinc borate powders with desired properties has been developed, which could provide significant guidance for the exploration and design of new zincoborates with special structures and excellent performance .

属性

IUPAC Name |

hexazinc;tetraborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BO3.6Zn/c4*2-1(3)4;;;;;;/q4*-3;6*+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNPFWOOAFWTAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4O12Zn6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12258-53-6 (Parent) | |

| Record name | Zinc tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

627.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc tetraborate | |

CAS RN |

12007-67-9 | |

| Record name | Zinc tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc tetraborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3365028.png)

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)